3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol
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Overview
Description
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound that features a pyridine ring fused to a triazole ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory and antimalarial activities.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The phenol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester: This compound shares the triazole and pyridine rings but has a carboxylic acid ester group instead of a phenol group.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring connected to an amide group and exhibit similar biological activities.
Uniqueness
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole and phenol groups allows for versatile interactions with various molecular targets, making it a valuable compound for drug design and other applications.
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-10-5-3-4-9(8-10)12-15-13(17-16-12)11-6-1-2-7-14-11/h1-8,18H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCDEMBHCVGFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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